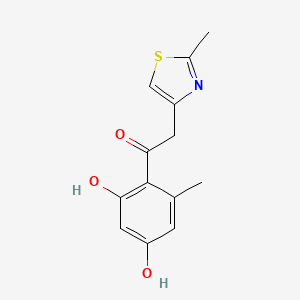

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the Hantzsch thiazole reaction, which is a notable method for synthesizing thiazole derivatives. For instance, N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating, indicating a potential pathway for synthesizing similar compounds (Kamila et al., 2012).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds can be analyzed using various spectroscopic techniques and theoretical calculations, such as Gaussian09 software. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using different computational methods, highlighting the importance of theoretical studies in understanding the molecular structure of complex organic compounds (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior and potential applications. The QSAR analysis of derivatives similar to the target compound has shown that molecular descriptors like lipophilicity, polarizability, and electronic parameters are crucial for their antioxidant activity, suggesting a direct relationship between molecular structure and chemical properties (Drapak et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Anti-Breast Cancer Agents : Mahmoud et al. (2021) conducted a study on the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles, demonstrating their potential as anti-breast cancer agents. The study highlights the efficiency of microwave irradiation in synthesizing novel compounds with promising bioactivities against tumor cells, indicating the relevance of similar compounds in therapeutic applications (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities : Abdel-Wahab et al. (2011) explored the synthesis of imidazole-based heterocycles, revealing their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. This study underscores the chemical versatility and biological potential of compounds within this class, suggesting the broad applicability of related thiazole derivatives in developing new therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).

Anticandidal Activity and Cytotoxicity : Kaplancıklı et al. (2014) synthesized tetrazole derivatives and evaluated their anticandidal activity and cytotoxic effects, demonstrating the potential of such compounds in antifungal and cytotoxic applications. This indicates the potential of structurally related compounds for use in antifungal therapies with minimal cytotoxic impact (Kaplancıklı et al., 2014).

HIV-1 Replication Inhibitors : Che et al. (2015) designed and synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the application of related compounds in viral inhibition. The study presents a promising avenue for the development of new antiviral agents, emphasizing the importance of such compounds in medicinal chemistry (Che et al., 2015).

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-7-3-10(15)5-12(17)13(7)11(16)4-9-6-18-8(2)14-9/h3,5-6,15,17H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKDMHNQSQJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CC2=CSC(=N2)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)